molecular formula C24H21N3O2 B2438173 3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 906149-85-7

3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2438173
CAS No.: 906149-85-7
M. Wt: 383.451
InChI Key: YCOIAVJVCULMNZ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a chemical compound that has been the focus of scientific research. It is a derivative of quinazolinone, a class of compounds known for their pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of quinazolinone derivatives, such as 3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, involves various synthetic approaches . These methods are often used to create related four-membered to seven-membered heterocycles, most of which show unique biological activities .


Molecular Structure Analysis

The molecular formula of 3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is C24H21N3O2. It has a molecular weight of 383.451. Quinazolinone derivatives display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

Quinazolinone derivatives, including 3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, are involved in various chemical reactions . These reactions are often used in the synthesis of related heterocycles .

Scientific Research Applications

Synthesis and Chemical Properties

Studies demonstrate methodologies for synthesizing quinazolinone derivatives, exploring the chemistry of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines and their potential as precursors for further chemical modifications. For instance, Gromachevskaya et al. (2017) described synthesizing new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, exploring alkylation reactions that provide insights into the structural formation related to "3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide" (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

Biological Activities

Research on novel 4-Quinazolinone derivatives indicates potential anticonvulsant activities. Noureldin et al. (2017) designed N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and evaluated their anticonvulsant activities, revealing that some derivatives exhibited superior activities compared to reference drugs (Noureldin et al., 2017).

Methodological Advances

The synthesis of heterocyclic compounds incorporating the isoquinoline moiety is another area of interest. Abdallah et al. (2009) focused on creating tetra- and penta-heterocyclic compounds, providing valuable methodologies for researchers working with complex quinazolinone structures (Abdallah, Hassaneen, & Abdelhadi, 2009).

Future Directions

Quinazolinone derivatives, including 3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, have shown promising antimicrobial, antitubercular, and anti-HIV activities . This suggests potential for further optimization and development of these compounds as new antitubercular and anti-HIV agents .

Properties

IUPAC Name

3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-15-12-16(2)14-18(13-15)23(28)26-19-8-10-20(11-9-19)27-17(3)25-22-7-5-4-6-21(22)24(27)29/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOIAVJVCULMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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